molecular formula C10H20O B13110115 1-Methoxy-3-propylcyclohexane

1-Methoxy-3-propylcyclohexane

Cat. No.: B13110115
M. Wt: 156.26 g/mol
InChI Key: SZUFDOPQKWBDGB-UHFFFAOYSA-N
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Description

1-Methoxy-3-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to a cyclohexane ring. The molecular formula of this compound is C10H20O.

Preparation Methods

The synthesis of 1-Methoxy-3-propylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexanol with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-propylcyclohexanol. Subsequently, the methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide under basic conditions.

Industrial production methods may involve catalytic hydrogenation of suitable precursors or the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methoxy-3-propylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propyl groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methoxy-3-propylcyclohexane has several scientific research applications:

    Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.

    Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It is utilized in the synthesis of specialty chemicals, fragrances, and as an intermediate in the production of other organic compounds.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-propylcyclohexane involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing metabolic pathways. The methoxy and propyl groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Methoxy-3-propylcyclohexane can be compared with other similar compounds such as:

  • 1-Methoxy-2-propylcyclohexane
  • 1-Methoxy-4-propylcyclohexane
  • 1-Methoxy-3-ethylcyclohexane

These compounds share structural similarities but differ in the position or type of substituents attached to the cyclohexane ring. The unique arrangement of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-methoxy-3-propylcyclohexane

InChI

InChI=1S/C10H20O/c1-3-5-9-6-4-7-10(8-9)11-2/h9-10H,3-8H2,1-2H3

InChI Key

SZUFDOPQKWBDGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC(C1)OC

Origin of Product

United States

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